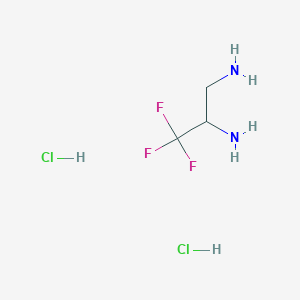

3,3,3-Trifluoropropane-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoropropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIDCEVCHKDDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-54-6 | |

| Record name | 3,3,3-trifluoropropane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of (S)-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride in Medicinal Chemistry

Executive Summary

(S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride (CAS 2322869-99-6) represents a high-value chiral building block in modern drug discovery. Unlike its non-fluorinated analog (1,2-diaminopropane), this molecule offers a unique electronic profile due to the strong inductive effect (

Physicochemical Specifications

The introduction of the

| Property | Specification | Technical Note |

| IUPAC Name | (2S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride | Specific (S)-enantiomer is critical for chiral recognition in biological targets. |

| CAS Number | 2322869-99-6 | Specific to the (S)-2HCl salt form. |

| Formula | Free base MW: ~128.10 g/mol ; Salt MW: 201.02 g/mol . | |

| Solubility | Water, Methanol, DMSO | Highly soluble in polar protic solvents; insoluble in non-polar organics (DCM, Hexane) until desalted. |

| Hygroscopicity | High | The dihydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) with desiccant. |

| Acidity ( | Critical: The |

The "Fluorine Effect": Mechanistic Implications

The strategic value of this molecule lies in the electronic perturbation caused by the trifluoromethyl group.

Electronic Deactivation & Regioselectivity

The

-

The C2-Amine (

): Located -

The C1-Amine (

): Located

Implication for Synthesis: This electronic disparity allows for catalyst-free regioselective functionalization . Electrophiles (acyl chlorides, sulfonyl chlorides) will preferentially react with

Synthetic Accessibility & Manufacturing

Accessing the enantiopure (S)-isomer is non-trivial due to the propensity for racemization in some pathways. The most authoritative modern route utilizes Asymmetric Decarboxylative Mannich Addition , pioneered by the Han and Soloshonok groups.

Primary Synthetic Workflow

This pathway avoids the resolution of racemates, providing high enantiomeric excess (

Figure 1: The asymmetric decarboxylative Mannich addition route ensures high diastereoselectivity, avoiding the yield loss associated with chiral resolution.

Experimental Protocols: Regioselective Functionalization

Objective: Selectively acylate the

Protocol: Selective -Amide Coupling

Reagents: (S)-Diamine 2HCl (1.0 eq), Carboxylic Acid (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF.

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes at

. -

Controlled Addition: Add the (S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride (1.0 mmol) directly to the solution.

-

Base Titration: Slowly add the remaining DIPEA (2.0 mmol) dropwise over 20 minutes at

.-

Why? The first equivalent of base neutralizes the HCl. The subsequent base liberates the more basic

amine first. The

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Workup: Dilute with EtOAc, wash with saturated

(removes unreacted acid) and brine. -

Validation:

NMR will show a distinct shift in the

Decision Logic for Functionalization

Figure 2: Regioselective strategy based on the electronic deactivation of the N2 amine.

Applications in Drug Design

Bioisosteres of Isopropyl/Ethyl Groups

The

-

Block Metabolism: The C-F bond is resistant to Cytochrome P450 oxidation, preventing metabolic degradation at the ethyl chain.

-

Increase Lipophilicity: The

group increases

Transition Metal Ligands

Chiral diamines are privileged ligands for asymmetric catalysis (e.g., Noyori hydrogenation). The electron-deficient nature of this diamine creates "harder" metal-nitrogen bonds, influencing the Lewis acidity of the central metal (Ir, Ru, Rh) and altering catalytic turnover rates in asymmetric transfer hydrogenations.

Cathepsin & Protease Inhibitors

In protease inhibitors (e.g., Cathepsin K or S), the 1,2-diamine often serves as a transition state mimic. The electron-withdrawing

Safety & Handling

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Corrosivity: As a dihydrochloride salt, the compound is acidic in solution. Avoid contact with metal spatulas; use glass or ceramic.

-

Storage: The salt is stable at

for years. The free base is unstable and prone to carbamate formation with atmospheric

References

-

Sigma-Aldrich. (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride Product Sheet.Link

-

Wu, L., Xie, C., Mei, H., et al. (2015).[2] Synthesis of Trifluoromethyl-Containing Vicinal Diamines by Asymmetric Decarboxylative Mannich Addition Reactions.[2][3] The Journal of Organic Chemistry, 80(6), 3187–3194.[2] Link

-

Kawai, H., et al. (2014). Stereoselective Synthesis of Trifluoromethylated Vicinal Diamines. Journal of Fluorine Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Synthesis of fluorinated imidazoles using 3,3,3-trifluoropropane-1,2-diamine

Application Note: Synthesis of Fluorinated Imidazoles using 3,3,3-Trifluoropropane-1,2-diamine

Executive Summary

Objective: To provide a comprehensive technical guide for the synthesis of 4-(trifluoromethyl)-1H-imidazole derivatives utilizing 3,3,3-trifluoropropane-1,2-diamine (TFPD) as a core building block.

Scope: This protocol covers reagent handling, mechanistic pathways (Phillips condensation vs. Oxidative Cyclization), regioselectivity inherent to the fluorinated diamine, and a validated step-by-step experimental procedure.

Target Audience: Medicinal chemists and process development scientists focusing on fluorinated heterocycles for bioavailability enhancement.

Reagent Profile: 3,3,3-Trifluoropropane-1,2-diamine[1][2][3][4]

The introduction of a trifluoromethyl (

| Property | Description | Implication for Synthesis |

| Structure | Unsymmetrical diamine.[1] | |

| Electronic Effect | Strong electron-withdrawing | Reduces nucleophilicity of the adjacent amine (at C2), requiring harsher conditions or activated electrophiles for cyclization. |

| Basicity | The C1 amine (distal to | |

| Stereochemistry | Available as racemate or enantiomers (e.g., S-isomer). | Essential for creating chiral dihydroimidazoles; chirality is lost upon oxidation to imidazole unless the substituent is on nitrogen. |

| Physical State | Hygroscopic oil or low-melting solid (often HCl salt).[1] | Must be stored under inert gas; free-basing requires careful pH control to avoid polymerization or loss.[1] |

Synthetic Strategies

The synthesis of imidazoles from TFPD generally follows two primary pathways. The choice depends on the desired substitution at the 2-position (

Pathway A: Phillips Condensation (Carboxylic Acids/Nitriles)

Best for: Stable

Pathway B: Oxidative Cyclization (Aldehydes)

Best for: Sensitive

Mechanistic Pathway & Regioselectivity

The reaction is governed by the differential nucleophilicity of the two amine groups.

Caption: Pathway showing the kinetic preference for initial reaction at the non-fluorinated amine (C1), followed by the rate-determining cyclization step at the electron-deficient amine (C2).

Detailed Experimental Protocol

Protocol Selection: Oxidative Cyclization using Aldehydes and Iodine (

Materials

-

Substrate: 3,3,3-Trifluoropropane-1,2-diamine dihydrochloride (1.0 equiv).[1]

-

Reagent: Aryl Aldehyde (

) (1.0 equiv).[1] -

Oxidant: Iodine (

) (1.2 equiv). -

Base: Potassium Carbonate (

) (3.0 equiv). -

Solvent: tert-Butanol (

-BuOH) or Acetonitrile (

Step-by-Step Procedure

-

Free-Basing (In-situ):

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and

(3.0 mmol). -

Add

-BuOH (5 mL) and stir at room temperature for 15 minutes to generate the free diamine.

-

-

Condensation:

-

Add the aldehyde (1.0 mmol) to the suspension.

-

Stir at room temperature for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde and formation of the imine/aminal intermediate.

-

-

Oxidative Cyclization:

-

Add molecular iodine (

, 1.2 mmol) in one portion. -

Heat the reaction mixture to 70°C for 3–5 hours. The solution will typically turn dark brown/red.

-

Note: If the reaction stalls, a second addition of

(0.5 equiv) may be required to neutralize HI generated during oxidation.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Quench excess iodine with saturated aqueous sodium thiosulfate (

) until the color fades to light yellow. -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Expected Product: 2-Substituted-4-(trifluoromethyl)-1H-imidazole.[1]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete cyclization due to low nucleophilicity of C2-amine.[1] | Increase reaction temperature to reflux; switch solvent to DMSO or DMF for higher thermal ceiling. |

| Regioisomers | Tautomerization of the imidazole ring. | 4- |

| Side Products | Over-oxidation or polymerization. | Ensure strict stoichiometry of |

| Hygroscopicity | Diamine salt absorbed water. | Dry the diamine salt under high vacuum at 40°C for 2h before use. |

References

-

Velcicky, J., et al. (2024).

-Fluoroacrylate Containing IL-17 Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the use of (S)-3,3,3-trifluoropropane-1,2-diamine in complex heterocycle synthesis). [3] -

Shabalin, D. A., & Camp, J. E. (2020).[4] "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry. (Review of oxidative cyclization methodologies).

-

Lipunova, G. N., et al. (2015). "Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties." Russian Chemical Reviews. (Comprehensive review on fluoro-imidazole properties).

-

Ossila . "4-(Trifluoromethyl)-1H-imidazole Product Specification." (Commercial availability and basic properties).

Sources

- 1. prepchem.com [prepchem.com]

- 2. HUE025177T2 - Condensed heteroaromatic pyrrolidinone derivatives as SYK inhibitors - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

Application Note: Strategic Preparation & Evaluation of Fluorinated Pyrazine Derivatives for Antimalarial Research

Executive Summary & Strategic Rationale

In the landscape of antimalarial drug discovery, the pyrazine scaffold—exemplified by the first-line tuberculosis drug Pyrazinamide—remains a privileged structure due to its ability to disrupt parasitic biosynthetic pathways. However, native pyrazine derivatives often suffer from rapid oxidative metabolism and poor membrane permeability.

This guide details the strategic incorporation of fluorine into the pyrazine core. Fluorine substitution is not merely a structural modification; it is a functional tool used to:

-

Block Metabolic Hotspots: Replacing C-H bonds with C-F bonds at positions susceptible to Cytochrome P450 oxidation (metabolic blocking).

-

Modulate Lipophilicity: Increasing

to enhance passive diffusion across the parasitic vacuole membrane. -

Alter Electronic Character: Reducing the basicity of the pyrazine nitrogens, thereby influencing binding affinity to heme or enzymatic targets (e.g., PfDHODH).

Strategic Workflow

The following diagram outlines the iterative cycle of design, synthesis, and evaluation required for this application.

Figure 1: Integrated workflow for the development of fluorinated antimalarial pyrazines. Path A utilizes fluorinated building blocks, while Path B introduces fluorine moieties to established scaffolds.

Synthetic Protocols

Protocol A: Modular Assembly via Suzuki-Miyaura Coupling

Objective: To synthesize 2-aryl-3-fluoropyrazines using a "Building Block" approach. Rationale: Starting with 2-chloro-3-fluoropyrazine allows for the retention of the fluorine atom while functionalizing the adjacent position. The electron-deficient nature of the pyrazine ring facilitates the oxidative addition step of the catalytic cycle, but the presence of the ortho-fluorine can destabilize the transmetallation intermediate if steric bulk is not managed.

Materials:

-

Substrate: 2-Chloro-3-fluoropyrazine (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) — Selected for resistance to chelation by pyrazine nitrogens. -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 v/v) — Degassed.

Step-by-Step Methodology:

-

Inert Setup: Charge a microwave reaction vial or round-bottom flask with the chloropyrazine, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Critical Control: Oxygen presence will lead to homocoupling of the boronic acid (biaryl impurity).

-

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Monitoring: Check TLC every 2 hours. The fluorinated product often moves slightly faster than the chlorinated starting material on Silica (Hexane:EtOAc).

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography.

-

Note: Pyrazines are weakly basic; avoid acidic modifiers in the eluent to prevent streaking.

-

Protocol B: Late-Stage Radical Trifluoromethylation (Minisci Type)

Objective: Direct introduction of a trifluoromethyl (

Materials:

-

Substrate: Pyrazine derivative (1.0 equiv)

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

-

Solvent: DCM : Water (1:1 biphasic mixture)

Step-by-Step Methodology:

-

Preparation: Dissolve the pyrazine substrate and Langlois reagent in the biphasic solvent system at room temperature.

-

Initiation: Add TBHP dropwise with vigorous stirring.

-

Mechanistic Insight: TBHP generates the

radical via oxidative desulfinylation. The biphasic system helps sequester the radical species and regulate the reaction rate.

-

-

Reaction: Stir at ambient temperature for 12–24 hours.

-

Self-Validating Check: If conversion is low after 6 hours, add a second portion of Langlois reagent (1.0 equiv) and TBHP.

-

-

Quench: Add saturated

and sodium thiosulfate (to neutralize peroxides). -

Isolation: Extract with DCM. Regioisomers may form; separation by preparative HPLC is often required.

Biological Evaluation: SYBR Green I Fluorescence Assay

Objective: Quantify the antimalarial potency (IC50) of synthesized compounds against Plasmodium falciparum (Strain 3D7 - Chloroquine Sensitive). Principle: SYBR Green I intercalates into double-stranded DNA. Since human erythrocytes lack DNA, fluorescence signal is directly proportional to parasite replication.[1]

Reagents:

-

Culture Medium: RPMI 1640 supplemented with Albumax II.

-

Lysis Buffer: Tris (20 mM), EDTA (5 mM), Saponin (0.008%), Triton X-100 (0.08%), SYBR Green I (1x).

Protocol:

-

Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% sorbitol. Adjust parasitemia to 0.5% and hematocrit to 2%.

-

Plating: Dispense 90 µL of parasite culture into 96-well plates.

-

Dosing: Add 10 µL of drug dilutions (in DMSO/Medium).

-

Controls:

-

Positive Control: Chloroquine (Start at 100 nM, serial dilution).

-

Negative Control: 0.5% DMSO vehicle (100% growth).

-

Blank: Uninfected erythrocytes (Background fluorescence).

-

-

-

Incubation: Incubate at 37°C in a gassed chamber (

) for 72 hours. -

Development: Add 100 µL of Lysis Buffer containing SYBR Green I. Incubate in the dark for 1 hour at room temperature.

-

Readout: Measure fluorescence (Excitation: 485 nm, Emission: 535 nm).

Data Analysis: Calculate IC50 using a non-linear regression (sigmoidal dose-response) model.

Data Presentation & SAR Analysis

When reporting results, organize data to highlight the "Fluorine Effect." Below is a template table for comparative analysis.

| Compound ID | R-Group | Substitution | LogP (Calc) | IC50 (nM) Pf 3D7 | Cytotoxicity (SI) |

| PYZ-001 | Phenyl | H (Parent) | 2.1 | 150 | >100 |

| PYZ-002 | Phenyl | 3-F | 2.4 | 45 | >200 |

| PYZ-003 | Phenyl | 3-CF3 | 3.1 | 22 | >150 |

| CQ (Ref) | - | - | - | 15-20 | - |

Note: A Selectivity Index (SI) >10 is generally required for early hits. PYZ-002 demonstrates how fluorine substitution can improve potency, likely due to metabolic stability or enhanced hydrophobic interactions.

References

-

Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Smilkstein, M., et al. (2004).[1] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[3] Antimicrobial Agents and Chemotherapy. [Link]

-

Ji, Y., et al. (2011). Innate C-H functionalization of heterocycles: Radical trifluoromethylation of pyrazines. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley Online Library. [Link]

Sources

Application Note: Synthesis of Fluorinated Poly(amide-imide)s using 3,3,3-Trifluoropropane-1,2-diamine

Executive Summary & Rationale

This guide details the protocol for synthesizing high-performance poly(amide-imide) (PAI) utilizing 3,3,3-trifluoropropane-1,2-diamine (TFPD) . While traditional PAIs are synthesized from aromatic diamines, the incorporation of the aliphatic, fluorinated TFPD monomer introduces unique properties critical for next-generation optoelectronics and biomedical devices.

Why TFPD?

-

Optical Transparency: The aliphatic backbone and trifluoromethyl (

) group disrupt charge-transfer complexes (CTC) common in aromatic polyimides, significantly reducing yellowing and enhancing transparency in the visible spectrum. -

Solubility: The bulky

group inhibits chain packing, rendering the polymer soluble in common organic solvents (THF, acetone, DMAc) without the need for hazardous acid solvents. -

Dielectric Performance: Fluorination lowers the dielectric constant (

), making these materials ideal for insulating layers in high-frequency microelectronics.

Chemical Strategy: The Yamazaki-Higashi Route[1][2][3]

Direct polycondensation via the Yamazaki-Higashi phosphorylation reaction is the chosen methodology. Unlike the acid chloride route (which is moisture-sensitive) or the isocyanate route (which limits monomer choice), this method allows for the direct reaction of dicarboxylic acids (or imide-diacids) with diamines under mild conditions.

Mechanistic Insight

TFPD presents a specific challenge: the electron-withdrawing

Experimental Protocol

A. Materials & Equipment[4]

-

Monomer A: 3,3,3-trifluoropropane-1,2-diamine (TFPD) - Must be stored under inert gas.

-

Monomer B: Trimellitic Anhydride (TMA) or pre-formed Imide-Diacid (e.g., from TMA + aromatic diamine).

-

Condensing Agents: Triphenyl Phosphite (TPP), Pyridine (Py).[1]

-

Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) - Anhydrous (<50 ppm water).

-

Salt: Calcium Chloride (

) or Lithium Chloride ( -

Equipment: 3-neck round-bottom flask, mechanical stirrer, nitrogen inlet, oil bath.

B. Step-by-Step Synthesis (Direct Polycondensation)

Step 1: System Preparation

-

Flame-dry a 100 mL 3-neck flask equipped with a nitrogen inlet and reflux condenser.

-

Cool under a steady stream of dry nitrogen.

Step 2: Monomer Dissolution

-

Charge Monomer B (Diacid component, 2.0 mmol) and Metal Salt (

, 0.3 g) into the flask. -

Add NMP (8 mL) and stir until the salt is fully dissolved (improves polymer solubility).

-

Add TFPD (Monomer A, 2.0 mmol).

-

Critical Note: Ensure exact stoichiometry (1:1 ratio) to achieve high molecular weight.

-

Observation: Slight exotherm may occur. If a white precipitate (salt) forms, heat to 60°C to redissolve.

-

Step 3: Activation & Polymerization

-

Add Pyridine (2.0 mL) and Triphenyl Phosphite (TPP) (2.0 mL).

-

Heat the reaction mixture to 100–110°C .

-

Maintain stirring for 3 hours .

-

Viscosity Check: The solution should become noticeably viscous (honey-like consistency). If viscosity is low after 3h, extend time to 6h.

-

Step 4: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Pour the viscous solution slowly into a vigorously stirred excess of Methanol (300 mL).

-

Collect the fibrous precipitate via filtration.

-

Washing: Soxhlet extraction with methanol for 12 hours is recommended to remove residual TPP and phenol byproducts.

-

Drying: Dry in a vacuum oven at 100°C for 12 hours.

Visualization: Workflow & Mechanism

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the Yamazaki-Higashi polycondensation of fluorinated PAI.

Characterization & Expected Data

A. Spectroscopic Validation

| Technique | Target Signal | Structural Confirmation |

| FTIR | 1780, 1720 cm⁻¹ | Imide Carbonyl (C=O) symmetric/asymmetric stretch |

| FTIR | 1650 cm⁻¹ | Amide Carbonyl (C=O) stretch (Amide I) |

| ¹H NMR | 10.0 - 10.8 ppm | Amide proton (-NH-CO-) |

| ¹⁹F NMR | -70 to -80 ppm | Trifluoromethyl ( |

B. Thermal & Solubility Properties[4][5][7][8][9][10][11][12][13]

-

Solubility: Soluble in NMP, DMAc, DMF, DMSO, and THF (room temperature).

-

Thermal Stability (

): > 450°C (Nitrogen atmosphere).[2][3] -

Glass Transition (

): Typically 240°C – 280°C (Dependent on diacid rigidity).

Troubleshooting & Optimization

Issue 1: Low Molecular Weight (Low Viscosity)

-

Cause: Moisture in the solvent hydrolyzing the activated phosphonium intermediate.

-

Solution: Distill NMP over

or store over 4Å molecular sieves. Ensure

Issue 2: Precipitation during Reaction

-

Cause: The polymer is crystallizing or forming a salt complex.

-

Solution: Increase the concentration of

or

Issue 3: Dark Coloration

-

Cause: Oxidation of the amine or pyridine.

-

Solution: Ensure rigorous nitrogen purging. Use fresh, distilled pyridine.

References

-

Yamazaki-Higashi Method Foundation: Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts. XI. Direct polycondensation of dicarboxylic acids with diamines in the presence of phosphites.[1][4] Journal of Polymer Science: Polymer Chemistry Edition.

-

Fluorinated PAI Solubility & Synthesis: Kim, S. J., et al. (2022).[5][3][6] Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.[5][2][7][6][8] Polymers (MDPI).

-

Optical Properties of Fluorinated Polyamides: Byun, T., et al. (2022).[6] Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups.[5][2] Materials (MDPI).

-

General PAI Synthesis Protocols: Canto-Acosta, R. J., et al. (2018).[9] Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Advances.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of poly(amide-imide)s derived from a new ortho -functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11710H [pubs.rsc.org]

Application Note: Reagents for Condensation of Diketones with Trifluorinated Diamines

Abstract

The incorporation of trifluoromethyl (

Introduction: The Electronic Challenge

The condensation of 1,2-diamines with 1,2-diketones (the Hinsberg reaction) is the standard route to quinoxalines. When using 4-(trifluoromethyl)benzene-1,2-diamine , the reaction kinetics are drastically reduced compared to non-fluorinated analogues.

The Deactivation Mechanism

The

-

Para-Deactivation: The amine para to the

group is most severely deactivated. -

Meta-Deactivation: The amine meta to the

group retains slightly higher nucleophilicity and typically initiates the attack on the carbonyl carbon.

Standard protocols using simple ethanol reflux often result in incomplete conversion or require excessive reaction times (12–24 hours). To drive this reaction to completion efficiently, specific activation reagents or solvent systems are required.

Mechanistic Pathway & Failure Points

The following diagram illustrates the stepwise condensation and the specific step where

Figure 1: Mechanistic pathway of quinoxaline formation.[1][2][3] The red arrow indicates the rate-determining step caused by fluorinated amine deactivation.

Reagent Selection Guide

We have validated three distinct reagent classes for this transformation. Selection should be based on scale, available equipment, and "green" chemistry requirements.

Table 1: Comparative Analysis of Reagent Systems

| Reagent System | Catalyst Type | Typical Conditions | Yield (CF3-Substrates) | Green Score | Application |

| Iodine ( | Lewis Acid / Oxidant | 25°C - 50°C, 30 min | 92 - 96% | High | Recommended. Best balance of speed and yield. |

| PEG-400 | Solvent/Catalyst | 50°C, 1-2 h | 85 - 90% | Very High | Scalable, metal-free, recyclable solvent. |

| Acetic Acid (AcOH) | Brønsted Acid | Reflux (118°C), 6-12 h | 70 - 80% | Low | Legacy method. Use only if other reagents unavailable. |

| Solid Acids | Heterogeneous | Reflux (EtOH), 1-3 h | 88 - 93% | High | Good for filtration-based purification. |

Detailed Protocols

Protocol A: Iodine-Catalyzed Synthesis (High Throughput)

Best for: Rapid synthesis, library generation, and high yields.

Mechanism: Molecular iodine (

Materials:

-

1,2-Diketone (e.g., Benzil, 1.0 mmol)

-

4-(Trifluoromethyl)benzene-1,2-diamine (1.0 mmol)

-

Molecular Iodine (

) (5 mol%, ~12 mg) -

Solvent: DMSO (2 mL) or Ethanol (5 mL)

Step-by-Step:

-

Dissolution: In a 10 mL round-bottom flask, dissolve the diketone and trifluorinated diamine in the chosen solvent.

-

Catalysis: Add molecular iodine (

) in one portion.-

Observation: The solution will darken initially.

-

-

Reaction: Stir at room temperature (if using DMSO) or 50°C (if using Ethanol) for 20–45 minutes.

-

Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The diketone spot will disappear.

-

-

Quench: Pour the reaction mixture into crushed ice containing 5% sodium thiosulfate (

).-

Why: Thiosulfate reduces residual iodine (

), removing the dark color and preventing oxidative side reactions during workup.

-

-

Isolation: Filter the precipitated solid. Wash with cold water (3x 10 mL).

-

Purification: Recrystallize from hot ethanol if necessary.

Validation Criteria:

-

Yield: >90%

-

Appearance: White to pale yellow solid.

Protocol B: PEG-400 Mediated Green Synthesis

Best for: Large scale, eco-friendly requirements, metal-free synthesis.

Mechanism: PEG-400 acts as a phase-transfer catalyst and activates the diamine via hydrogen bonding, enhancing its nucleophilicity despite the electron-withdrawing

Materials:

Step-by-Step:

-

Mixing: Combine diketone and diamine in PEG-400.

-

Heating: Heat to 50–60°C with vigorous stirring. The mixture will become homogeneous.

-

Time: Reaction typically completes in 1–2 hours.

-

Workup: Cool to room temperature. Add diethyl ether (10 mL) or ethyl acetate.

-

Extraction: The product extracts into the organic layer; PEG stays separate (or can be washed out with water).

-

Alternative: Pour into water; filter the solid.

-

-

Recycling: The PEG layer can be dried under vacuum and reused.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific constraints.

Figure 2: Decision matrix for selecting the optimal condensation protocol.

Troubleshooting & Expert Tips

-

Regioselectivity: With asymmetric 1,2-diketones, the condensation yields a mixture of regioisomers (e.g., 6-CF3 vs 7-CF3).

-

Insight: The less sterically hindered carbonyl of the diketone is usually attacked by the meta-amino group (relative to

) first.

-

-

Solubility: Trifluorinated diamines are hydrophobic. If using water/ethanol mixtures, ensure adequate ethanol is present to maintain solubility, or use PEG-400.

-

NMR Validation:

- NMR: Expect a singlet around -62 to -65 ppm .

-

NMR: The disappearance of the broad

References

-

More, S. V., et al. (2005). "Molecular iodine: a powerful catalyst for the easy and efficient synthesis of quinoxalines."[3] Tetrahedron Letters.

-

Bandgar, B. P., et al. (2011).[4] "Polyethylene glycol in water: A simple, efficient and green protocol for the synthesis of quinoxalines."[4] Journal of Chemical Sciences.

-

Hasaninejad, A., et al. (2009). "Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-diketones using Ammonium Heptamolybdate Tetrahydrate." Journal of the Iranian Chemical Society.

-

Bhatte, K. D., et al. (2013). "Glycerol mediated catalyst-free synthesis of quinoxalines." Tetrahedron Letters.

Sources

Application Note: Strategies for Incorporating Trifluoromethyl Groups into Peptide Mimetics

Executive Summary & Strategic Rationale

The incorporation of trifluoromethyl (

-

Metabolic Stability: The C-F bond (116 kcal/mol) renders the peptide backbone or side chain resistant to proteolytic cleavage, particularly by chymotrypsin and other metabolic enzymes.

-

Lipophilicity: It significantly increases

, facilitating membrane permeability and Blood-Brain Barrier (BBB) crossing. -

Conformational Locking: The steric bulk of

(Van der Waals volume

This guide details two distinct workflows: (A) The Building Block Approach (for precise, sequence-specific insertion) and (B) Late-Stage Functionalization (for library screening and native peptide modification).

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, use the following logic flow to determine the optimal protocol for your target.

Figure 1: Strategic decision tree for selecting the appropriate trifluoromethylation method based on peptide status and target residue.

Protocol A: Building Block Approach (SPPS)

Application: Precise incorporation of non-natural amino acids (e.g., 4,4,4-trifluorovaline,

Materials

-

Resin: Rink Amide (for amides) or Wang (for acids), low loading (0.3–0.5 mmol/g) recommended to reduce aggregation.

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Solvent: DMF (anhydrous).

-

Base: DIPEA (Diisopropylethylamine).[1]

Step-by-Step Methodology

-

Resin Swelling: Swell resin in DCM (30 min) followed by DMF (30 min).

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

min). Wash extensively with DMF ( -

Activation (The Critical Step):

-

Note: Do not pre-activate for more than 2 minutes to avoid racemization, but ensure complete activation.

-

Mix Fmoc-

-OH (3.0 equiv), HATU (2.9 equiv), and HOAt (3.0 equiv) in minimal DMF. -

Add DIPEA (6.0 equiv) immediately before adding to the resin.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Reaction Time: 2–4 hours (standard AAs take 45 min).

-

Double Coupling: This is mandatory for

-

-

-

Capping: Treat with acetic anhydride/pyridine to cap unreacted amines, preventing deletion sequences.

-

Cleavage: Standard TFA/TIPS/Water (95:2.5:2.5) cocktail.

Expert Insight: For extremely hindered

Protocol B: Late-Stage C-H Trifluoromethylation (Radical)

Application: Direct functionalization of native peptides at electron-rich aromatic residues (Tyrosine, Tryptophan). Ideal for structure-activity relationship (SAR) screening of existing libraries.

Mechanism: Radical substitution using the Langlois Reagent (Sodium trifluoromethanesulfinate,

Reaction Mechanism

The reaction proceeds via the generation of a

Figure 2: Mechanism of radical C-H trifluoromethylation.

Protocol

-

Preparation: Dissolve the peptide (1 equiv, e.g., 0.1 mmol) in a mixture of Water/Acetonitrile (1:1) or 10% Aqueous Acetic Acid.

-

Tip: Acidic pH helps solubilize peptides and stabilize the radical intermediates.

-

-

Reagent Addition:

-

Add

(Zinc trifluoromethanesulfinate) or -

Add TBHP (tert-Butyl hydroperoxide, 70% aq. solution, 5 equiv) dropwise.

-

-

Incubation: Stir vigorously at 37°C for 16–24 hours .

-

Note: This temperature is biocompatible and prevents thermal degradation of the peptide.

-

-

Quenching: Quench with saturated aqueous

to destroy excess peroxide. -

Purification: Directly purify via preparative HPLC (C18 column).

Selectivity Note:

-

Tryptophan: Reacts preferentially at the C2 position of the indole.

-

Tyrosine: Reacts at the ortho-position relative to the hydroxyl group.

-

Histidine/Phenylalanine: Generally unreactive under these mild conditions.

Protocol C: Cysteine S-Trifluoromethylation (Togni Reagent)

Application: Converting Cysteine residues into

Materials

-

Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).

-

Solvent: Methanol (MeOH) or MeOH/Water mixtures.

-

Catalyst (Optional): Copper(I) salts can accelerate the reaction but are often unnecessary for thiols.

Protocol

-

Dissolution: Dissolve peptide (1 equiv) in anhydrous MeOH (or degassed MeOH/buffer if solubility is an issue). Concentration: ~10 mM.

-

Reaction:

-

Add Togni Reagent II (1.2 – 1.5 equiv).

-

Stir at Room Temperature or

. -

Reaction Speed: Very fast (typically < 30 minutes).

-

-

Monitoring: Monitor by LC-MS. The mass shift is +68 Da (

replaced by -

Workup: Evaporate solvent and purify via HPLC.

Self-Validating Check: If the reaction turns yellow/brown rapidly, it may indicate decomposition of the hypervalent iodine reagent. Perform the reaction under inert atmosphere (

Comparative Data & Reagent Selection

| Feature | Langlois Reagent ( | Togni Reagent (Hypervalent Iodine) | Ruppert-Prakash ( |

| Primary Mechanism | Radical ( | Electrophilic ( | Nucleophilic ( |

| Target Residues | Trp (C2), Tyr (ortho) | Cys (S), sometimes Trp/Tyr | Ketones/Aldehydes (N-term) |

| Reaction Conditions | Aqueous/Acidic, Oxidant (TBHP) | Organic/Alcoholic, Mild | Anhydrous, Fluoride source |

| Biocompatibility | High (aqueous compatible) | Moderate (solvent dependent) | Low (moisture sensitive) |

| Cost | Low | High | Moderate |

References

-

Ichiishi, N., et al. (2018). "Protecting group free radical C–H trifluoromethylation of peptides." Chemical Science, 9, 4168-4175. Link

-

Togni, A. (2010).[2] "Electrophilic Trifluoromethylation with Hypervalent Iodine Reagents." Chem. Rev., 110(6), 3794–3815. Link

-

Imiołek, M., et al. (2018). "Late-stage functionalization of peptides and proteins."[1] Journal of the American Chemical Society. Link

-

Bottecchia, C., et al. (2016). "Visible Light-Induced Trifluoromethylation of Tyrosine Residues in Peptides." Angewandte Chemie Int.[3] Ed., 55(36), 10888-10891. Link

-

Hao, J., et al. (2011). "Recent advances in the synthesis of trifluoromethylated amino acids and peptides."[4][5][6] Journal of Fluorine Chemistry, 132(10), 738-757. Link

Sources

Troubleshooting & Optimization

How to convert 3,3,3-trifluoropropane-1,2-diamine dihydrochloride to free base

Guide: Conversion of Dihydrochloride Salt to Free Base

Welcome to the technical support center for 3,3,3-trifluoropropane-1,2-diamine and its derivatives. This guide provides a comprehensive, experience-driven approach to converting the dihydrochloride salt to its free base form, a critical step for many applications in medicinal chemistry and materials science. We will delve into the "why" behind the procedural steps, anticipate common challenges, and provide robust solutions.

The presence of the strong electron-withdrawing trifluoromethyl group significantly impacts the basicity of the adjacent amine functionalities, making this conversion distinct from that of simple alkyl diamines.[1] This guide is structured to address these nuances directly.

Frequently Asked Questions (FAQs)

Q1: Why do I need to convert the dihydrochloride salt to the free base?

The dihydrochloride salt is often the commercially available form due to its enhanced stability and crystalline nature, making it easier to handle and store.[2] However, for most chemical reactions, such as amide couplings, reductive aminations, or use as a ligand in catalysis, the nucleophilic free amine is required. The salt form, where the amine lone pairs are protonated, is unreactive in these contexts.

Q2: What are the main challenges in converting this specific diamine?

The primary challenges are:

-

Reduced Basicity: The electron-withdrawing trifluoromethyl group lowers the pKa of the conjugate acids of the diamine compared to non-fluorinated analogs like 1,2-diaminopropane.[1] This means a sufficiently strong base is required for complete deprotonation.

-

Water Solubility: Small diamines can have significant water solubility, potentially leading to low yields during aqueous workups.[3][4]

-

Emulsion Formation: The free base can act as a surfactant, leading to problematic emulsions during liquid-liquid extraction.

Q3: Can I use a weak base like sodium bicarbonate (NaHCO₃)?

It is not recommended for this compound. Due to the lowered pKa, NaHCO₃ is likely insufficient to fully deprotonate both ammonium centers. Incomplete conversion will result in the loss of your product as the partially-protonated species will remain in the aqueous layer during extraction. A stronger base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) is necessary.

Q4: How do I know if the conversion to the free base was successful?

You can confirm complete conversion through several methods:

-

pH Testing: After adding the base, test the pH of the aqueous layer using a pH strip or meter. A pH of 12-14 ensures that the amine, with its estimated pKa values, is fully deprotonated.

-

TLC Analysis: Spot the starting material (dissolved in water/MeOH) and a sample of the organic extract on a TLC plate. The free base should have a different Rf value than the highly polar salt, which will likely remain at the baseline.

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the protons adjacent to the nitrogen atoms (the -CH(NH₂) and -CH₂(NH₂)) will shift upfield (to a lower ppm value) upon conversion from the salt to the free base.

Physicochemical Data & Reagent Selection

A clear understanding of the compound's properties is crucial for designing a robust protocol. While experimental data for this specific molecule is scarce, we can estimate key values based on its structure.

| Property | 3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride | 3,3,3-Trifluoropropane-1,2-diamine (Free Base) | Rationale & Implications |

| Molecular Weight | 201.02 g/mol [5] | 128.10 g/mol | Important for calculating molar equivalents of base. |

| Appearance | White to off-white solid | Expected to be a colorless liquid or low-melting solid | A phase change is expected upon successful conversion. |

| Solubility | Soluble in water, methanol | Soluble in many organic solvents (e.g., DCM, EtOAc, Ether), moderate water solubility | Governs the choice of extraction solvent and workup strategy. |

| Estimated pKa (Conjugate Acid) | pKa₁ ≈ 6.5-7.5; pKa₂ ≈ 8.5-9.5 | N/A | The CF₃ group significantly lowers basicity. A base that can raise the pH > 11 is required for complete deprotonation. |

Protocol 1: Aqueous Base & Liquid-Liquid Extraction

This is the most common and direct method. It relies on partitioning the neutralized free base into an organic solvent.

Workflow Diagram: Liquid-Liquid Extraction

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water (e.g., 5-10 mL per gram of salt) in a round-bottom flask or separatory funnel.

-

Cooling: Place the vessel in an ice-water bath and cool the solution to 0-5 °C. This is crucial as the neutralization is an exothermic reaction.

-

Basification: While stirring, slowly add a 2 M solution of NaOH (or KOH) dropwise. Monitor the pH of the aqueous solution. Continue adding the base until the pH is stable at 12 or higher. A slight cloudiness may appear as the free base begins to form.[3]

-

Extraction: Extract the aqueous solution with an organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are good starting choices. Use a volume of organic solvent approximately equal to the aqueous volume for the first extraction.

-

Expert Tip: Perform at least three extractions to maximize recovery, as the free base may have some water solubility.[3]

-

-

Combine & Wash: Combine the organic extracts in a separatory funnel. Wash the combined organic layer once with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break up minor emulsions.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes.

-

Isolation: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base. Do not use excessive heat, as small amines can be volatile.

Protocol 2: Solid-Supported Deprotonation (Ion-Exchange Resin)

This method is advantageous when the free base is particularly water-soluble, prone to decomposition under strong caustic conditions, or when very high purity is required without a liquid-liquid extraction.

Workflow Diagram: Ion-Exchange Chromatography

Step-by-Step Methodology

-

Resin Preparation: Use a strong base anion-exchange resin (e.g., Amberlite® IRA-400). Ensure it is in the hydroxide (OH⁻) form. If it is in the chloride (Cl⁻) form, it must be activated by washing thoroughly with 1-2 M NaOH, followed by washing with deionized water until the eluent is neutral (pH 7). Pack a chromatography column with the activated resin.

-

Dissolution: Dissolve the this compound in a suitable solvent. Methanol is often a good choice. If using water, use a minimal amount.

-

Loading: Carefully load the dissolved salt solution onto the top of the resin bed. Allow it to flow into the resin by gravity.

-

Elution: Elute the column with methanol. The diamine dihydrochloride will be neutralized by the resin (R-OH + Amine-2H⁺·2Cl⁻ → R-Cl + Amine-H⁺·Cl⁻ + H₂O, then R-OH + Amine-H⁺·Cl⁻ → R-Cl + Amine + H₂O). The chloride ions are retained on the resin, and the free base amine is eluted.

-

Monitoring: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin).

-

Isolation: Combine the fractions containing the pure free base. Concentrate the solution under reduced pressure to yield the product. This method often provides the free base in very high purity, free of inorganic salts.[4][6]

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield in Organic Layer | 1. Incomplete deprotonation (pH too low).2. Free base is highly water-soluble. | 1. Re-check the pH of the aqueous layer. It must be >12. Add more strong base if necessary.2. Add solid NaCl to the aqueous layer to "salt out" the product, reducing its aqueous solubility.[3] Then, re-extract.3. Use a more polar extraction solvent like n-butanol, though this will be harder to remove. |

| Persistent Emulsion During Extraction | The free base is acting as a surfactant at the aqueous-organic interface. | 1. Add brine (saturated NaCl solution) and swirl gently (do not shake vigorously). Allow the funnel to stand undisturbed for an extended period.2. Filter the entire emulsified mixture through a pad of Celite® or glass wool.3. If the emulsion persists, break it by adding a small amount of a different solvent (e.g., a few mL of methanol). |

| Product is an Oil but Literature Suggests a Solid | The product may contain residual solvent or water. | 1. Ensure the product was dried over a sufficient amount of drying agent for an adequate time.2. Dry the isolated oil under high vacuum for several hours to remove trace volatiles. |

| Final Product is Contaminated with Salts (e.g., NaCl) | Inadequate separation of layers or insufficient washing. | 1. Re-dissolve the product in an organic solvent, wash again with a minimal amount of water (if product solubility allows) or brine, re-dry, and re-concentrate.2. For very high purity, consider purification by distillation (if thermally stable) or using the ion-exchange protocol. |

Chemical Reaction Overview

The fundamental transformation is the deprotonation of the two ammonium groups by a base, liberating the neutral free diamine and producing water and a salt as byproducts.

References

- ACS Publications. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry.

- ACS Publications. (2025). Chemistry of Bis(trifluoromethyl)

- Sigma-Aldrich.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -3,3,3-Trifluoropropane-1,2-diamine dihydrochloride. Product Page.

- ResearchGate.Reaction scope. Trifluoromethylation of amines. Scientific Diagram Download.

- Fluorochem. -3,3,3-Trifluoropropane-1,2-diamine dihydrochloride. Product Page.

- Chinese Chemical Society. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Journal of Chemistry.

- Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride?.

- University of Rochester, Department of Chemistry.Workup: Amines.

- ResearchGate. (2015).

- Wikipedia.1,2-Diaminopropane.

- Sciencemadness Discussion Board. (2020).

- AiFChem.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -3,3,3-Trifluoropropane-1,2-diamine dihydrochloride. Product Page.

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. 2322869-99-6 | (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride - AiFChem [aifchem.com]

- 6. sciencemadness.org [sciencemadness.org]

Improving solubility of fluorinated diamine salts in organic solvents

Ticket #4402: Solubility Optimization in Organic Media

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"I am working with a fluorinated diamine dihydrochloride salt (structure analogous to 2,2'-bis(trifluoromethyl)benzidine). It is completely insoluble in DCM, THF, and Toluene. It dissolves in water but precipitates immediately upon adding organic reagents. I need to perform an amide coupling in an organic phase. How do I get this into solution?"

Executive Summary

Fluorinated diamine salts present a "double-jeopardy" solubility challenge:

-

High Lattice Energy: The ionic interactions of the diamine salt (dication + 2 anions) create a rigid crystal lattice.

-

The Fluorous Effect: The fluorinated domains are lipophobic (repel fats/organics) and hydrophobic (repel water), often forcing the molecule into a solid state simply because no solvent matches its internal energy profile.

To resolve this, we must disrupt the crystal lattice or match the solvent dielectric to the fluorinated domain. This guide provides three tiered solutions: Anion Exchange (Chemical) , Solvent Engineering (Physical) , and Phase Transfer (Process) .

Module 1: The Diagnostic Workflow

Before altering your synthesis, determine the dominant barrier. Use this decision matrix to select the correct protocol.

Module 2: The Chemical Fix (Anion Exchange)

The most effective method for solubilizing cationic salts in non-polar organics (DCM, Toluene) is to replace the "hard" inorganic counter-ion (Cl⁻, Br⁻) with a "soft," bulky, lipophilic anion.

Recommended Anions:

-

NTf₂⁻ (Bistriflimide): Excellent for creating "Ionic Liquids" or low-melting salts.[1] High solubility in DCM/THF.

-

BArF⁻ (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate): The "gold standard" for non-coordinating anions. Extreme lipophilicity.

-

OTf⁻ (Triflate): Moderate improvement over chloride; cheaper alternative.

Protocol: Metathesis to Lipophilic Salts

Use this protocol to convert your insoluble Chloride salt into a DCM-soluble NTf₂ salt.

Reagents:

-

Substrate: Fluorinated Diamine[2]·2HCl

-

Reagent: LiNTf₂ (Lithium bis(trifluoromethanesulfonyl)imide) or NaBArF

-

Solvent: Water/DCM biphasic mixture.

Step-by-Step:

-

Dissolution: Dissolve the diamine hydrochloride in the minimum amount of water (or MeOH if water-insoluble).

-

Layering: Add an equal volume of DCM to the aqueous solution.

-

Exchange: Add 2.2 equivalents of LiNTf₂ (solid) to the stirring mixture.

-

Extraction: Stir vigorously for 30 minutes. The lipophilic NTf₂ salt will spontaneously partition into the DCM layer.

-

Isolation: Separate the DCM layer, wash with water (2x) to remove LiCl, dry over MgSO₄, and concentrate.

Result: You will likely obtain a viscous oil or low-melting solid that is highly soluble in DCM, THF, and even Toluene.

Technical Note: If using BArF , the salt may be so lipophilic that it requires Hexane/EtOAc for handling.

Module 3: The Physical Fix (Solvent Engineering)

If you cannot modify the salt, you must use solvents that interact with the fluorinated "ponytail" or domain. Standard organics (DCM, THF) often fail because they lack the specific dispersion forces to solvate perfluoro-chains.

Solvent Screening Table

| Solvent Class | Specific Solvent | Dielectric ( | Solubility Rating | Application Note |

| Standard | Dichloromethane (DCM) | 8.9 | Poor | Good for non-fluorinated parts, bad for F-lattice. |

| Standard | Tetrahydrofuran (THF) | 7.5 | Poor/Fair | Can work if heated, but risks precipitation on cooling. |

| Hybrid | Trifluorotoluene (PhCF₃) | 9.2 | Excellent | The "Universal Solvent" for F-chemistry. Bridges organic/fluorous phases. |

| Protic F | HFIP (Hexafluoroisopropanol) | 16.7 | High | Strong H-bond donor. Dissolves almost anything, but nucleophilic. |

| Fluorous | Perfluorohexane (FC-72) | 1.7 | Very Poor | Only dissolves neutral perfluorinated chains, not salts. |

Recommended Solvent System: The "Hybrid Bridge"

Do not use pure DCM. Instead, use a mixture of DCM : Trifluorotoluene (1:1) .

-

Mechanism: PhCF₃ solvates the fluorinated domain; DCM solvates the cationic/salt domain.

Module 4: The Process Fix (Phase Transfer Catalysis)

If you must keep the Chloride salt and the reaction allows a biphasic mixture (e.g., Schotten-Baumann amide coupling), use a Phase Transfer Catalyst (PTC).

Mechanism: The PTC (usually a quaternary ammonium salt) shuttles the anionic reagent into the organic phase or helps interface the diamine at the boundary.

Protocol:

-

System: DCM (containing acid chloride) + Water (containing Diamine·2HCl + Base).

-

Catalyst: Add 10 mol% Tetrabutylammonium Iodide (TBAI) or Aliquat 336 .

-

Action: The TBAI forms a lipophilic ion pair with the reagents, facilitating the reaction at the interface despite the diamine's bulk insolubility.

Troubleshooting & FAQs

Q1: I tried the Metathesis (Module 2), but my product is an oil that won't crystallize. Is it impure?

-

Diagnosis: Likely not. Fluorinated salts with bulky counter-ions (like NTf₂) often form Ionic Liquids at room temperature due to frustrated crystal packing.

-

Fix: Proceed with the reaction using the oil. If you need a solid for X-ray, try triturating with cold pentane or switching to the BArF anion (which tends to crystallize better).

Q2: My NMR in CDCl₃ shows broad, disappearing peaks.

-

Diagnosis: Aggregation. Fluorinated salts form reverse micelles in non-polar solvents.

-

Fix: Switch to a polar deuterated solvent like DMSO-d6 or Acetonitrile-d3 . If you must use CDCl₃, add a drop of TFA-d or HFIP to break up the aggregates.

Q3: Can I just "free-base" the salt to make it soluble?

-

Diagnosis: Yes, but be careful.

-

Insight: Fluorinated amines are significantly weaker bases (pKa ~ 2-4 drop due to electron-withdrawing F-groups) compared to non-fluorinated analogues.

-

Risk: If you neutralize with weak base (NaHCO₃), you might not fully deprotonate it. You need a stronger base (NaOH/KOH). Once free-based, the neutral diamine should be soluble in DCM/EtOAc, but it may be unstable to oxidation.

References

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.

-

Kobayashi, H., et al. (2009). Fluorinated Quaternary Ammonium Salts as Dissolution Aids for Polar Polymers in Supercritical CO2. Chemistry of Materials.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Barbaro, P. (2006). Curious World of Fluorous Biphasic Catalysis. Coordination Chemistry Reviews.

-

Zhou, Z., et al. (2012).[3] Ionic Liquids Based on the Bis(trifluoromethanesulfonyl)imide Anion: Solubility and Phase Behavior. Journal of Chemical & Engineering Data.

Sources

Technical Support Center: Handling Hygroscopic Fluorinated Amine Dihydrochlorides

Welcome to the technical support center for handling hygroscopic fluorinated amine dihydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. The inherent hygroscopicity of these molecules—their tendency to readily absorb moisture from the atmosphere—can lead to significant experimental variability, affecting everything from accurate weighing to reaction kinetics and analytical results.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

I. Understanding the Challenge: The Nature of Hygroscopic Fluorinated Amine Dihydrochlorides

Fluorinated amine dihydrochlorides are salts that often possess a high affinity for water. This is due to the strong ionic character of the dihydrochloride salt and the potential for hydrogen bonding with water molecules.[3] The presence of fluorine atoms can further influence the molecule's electronic properties and crystal lattice structure, sometimes exacerbating its hygroscopic nature.[4]

Absorbed moisture can lead to a cascade of issues:

-

Inaccurate Measurements: The measured weight of your compound will be artificially inflated by an unknown amount of water, leading to errors in molarity calculations and stoichiometry.[5]

-

Degradation: Some fluorinated amines can be susceptible to hydrolysis or other degradation pathways in the presence of water, especially under certain pH or temperature conditions.

-

Altered Physical Properties: The absorption of water can cause the compound to change from a free-flowing powder to a sticky or clumpy solid, making it difficult to handle and dispense accurately.[1][2]

-

Inconsistent Experimental Results: The variable water content between different aliquots or even the same aliquot over time can be a major source of non-reproducibility in your experiments.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for hygroscopic fluorinated amine dihydrochlorides?

A1: Proper storage is the first line of defense against moisture absorption. These compounds should be stored in airtight containers to prevent exposure to atmospheric moisture.[1] For enhanced protection, consider the following multi-barrier approach:

-

Primary Container: The original manufacturer's vial with a tightly sealed cap is often the best primary container. Ensure the cap is securely fastened after each use.

-

Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant, such as silica gel or anhydrous calcium sulfate.[7] This creates a dry microenvironment.

-

Cold Storage: For long-term storage, refrigeration (2-8°C) or freezing (-20°C) can be beneficial, as it reduces the water vapor pressure in the headspace of the container.[8][9] However, always allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold compound.

Q2: I've noticed my compound has become clumpy. Can I still use it?

A2: Clumping is a clear indicator of moisture absorption.[1] While you may be able to break up the clumps with a spatula, the water content is now unknown and likely non-uniform.[1] Using this material will introduce significant error into your experiments. It is strongly recommended to either discard the clumped material or, if the compound is particularly valuable, attempt to dry it.

Q3: What is the best way to dry a hygroscopic fluorinated amine dihydrochloride that has been exposed to moisture?

A3: Drying can sometimes rescue a compromised compound, but it must be done carefully to avoid thermal degradation.

-

High-Vacuum Oven: The most reliable method is to use a high-vacuum oven at a gentle temperature (e.g., 40-50°C). The combination of vacuum and mild heat facilitates the removal of water without causing decomposition. The appropriate temperature will be compound-specific, so it's crucial to consult any available stability data.

-

Desiccator with High-Potency Desiccant: For more heat-sensitive compounds, drying under high vacuum in a desiccator at room temperature with a strong desiccant like phosphorus pentoxide can be effective, though it will take longer.

It is critical to confirm the dryness of the material after the procedure, for example, by using Karl Fischer titration. [10][11][12]

Q4: How can I accurately weigh a highly hygroscopic compound?

A4: Weighing is a critical step where moisture exposure is most likely. Speed and a controlled environment are key.

-

Glove Box/Dry Box: The ideal method is to handle and weigh the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity.[13][14]

-

Rapid Weighing in a Low-Humidity Environment: If a glove box is unavailable, work quickly in a room with low ambient humidity.[15] Have all your equipment ready before opening the compound's container. Weigh the compound into a pre-weighed, sealable container (like a vial with a screw cap) and immediately seal it after weighing.

-

Weighing by Difference: For preparing solutions, an alternative is to weigh the entire vial before and after removing a portion of the compound. This can minimize the time the bulk material is exposed to the air.

Q5: What are the best practices for preparing stock solutions?

A5: To minimize repeated exposure of the solid compound to air, it is highly advisable to prepare a concentrated stock solution.

-

Solvent Choice: Use a high-purity, anhydrous solvent appropriate for your compound and downstream application.

-

Dissolution: After weighing the compound into a vial, add the anhydrous solvent via syringe through a septum cap to maintain an inert atmosphere.

-

Storage: Store the stock solution in a tightly sealed container, potentially with a septum cap for easy access, and at an appropriate temperature (often refrigerated or frozen).[8] Parafilm can be used to further seal the container.[7]

III. Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent biological/chemical activity between experiments. | Variable water content in the compound is altering the effective concentration. | Implement stringent hygroscopic handling procedures. Prepare a large, single batch of stock solution and aliquot for individual experiments.[5] |

| Poor solubility or precipitation in organic solvents. | The presence of water can alter the polarity of the solvent system, reducing the solubility of your compound. | Ensure you are using anhydrous solvents. If the problem persists, consider gently warming the solution or using sonication to aid dissolution. |

| Broad or shifted peaks in NMR spectra. | The presence of water can broaden exchangeable proton signals (e.g., N-H) and may shift the peaks of nearby protons. | Prepare NMR samples in a glove box using anhydrous deuterated solvents.[16] If a water peak is unavoidable, consider using water suppression pulse sequences during NMR acquisition.[16] |

| Failure of a moisture-sensitive reaction. | Water from the hygroscopic amine salt is quenching the reaction. | Dry the amine salt under high vacuum before use.[1] Ensure all other reagents and glassware are rigorously dried.[14] |

| Difficulty achieving a stable weight on the analytical balance. | The compound is actively absorbing moisture from the air while on the balance pan. | Weigh the compound in a sealed container or use a glove box.[13][15] Work as quickly as possible. |

IV. Experimental Protocols & Visual Workflows

Protocol 1: Weighing a Hygroscopic Fluorinated Amine Dihydrochloride

Objective: To accurately weigh a hygroscopic compound while minimizing moisture absorption.

Methodology (in a controlled humidity environment):

-

Allow the compound's container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes to prevent condensation.

-

Pre-weigh a clean, dry vial with a screw cap and record the weight.

-

Working quickly, open the main container of the hygroscopic compound.

-

Use a clean, dry spatula to transfer an approximate amount of the compound into the pre-weighed vial.

-

Immediately seal both the main container and the vial containing the sample.

-

Place the sealed vial on the analytical balance and record the stable weight.

-

The difference between the final weight and the initial vial weight is the mass of your compound.

Workflow for Handling Hygroscopic Compounds

Caption: Workflow for handling hygroscopic compounds.

Troubleshooting Logic Diagram

Caption: Logic diagram for troubleshooting inconsistencies.

V. References

-

Asaclean®. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean® Purging Compounds. [Link]

-

TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

-

Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials. Retrieved from

-

Suiter, C., & Widegren, J. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 93(51), 17265–17270. [Link]

-

Suiter, C., & Widegren, J. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC. [Link]

-

Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. [Link]

-

National Institute of Standards and Technology. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]

-

Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof. Retrieved from

-

HepatoChem. (2016, September 14). How do you handle hygroscopic salts?[Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

ResearchGate. (2017, February 20). NMR sample preparation for highly hygroscopic compound?[Link]

-

Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?[Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

-

Eurogentec. (2021, March 18). Safety Data Sheet (SDS). [Link]

-

Nishi, et al. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Chemical and Pharmaceutical Bulletin, 69(1), 76-83. [Link]

-

2,4-D Amine salts MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. [Link]

-

CSC Scientific. (2011, October 14). Why Do I Get Inconsistent Moisture Test Results?[Link]

-

Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

-

Sharma, S., & Lipshutz, B. H. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Angewandte Chemie International Edition, 59(38), 16392-16406. [Link]

-

Airgas. (2022, March 15). Fluorine Safety Data Sheet. [Link]

-

D'Amore, et al. (2020). Water Uptake in an Anion Exchange Membrane Based on Polyamine: A First-Principles Study. The Journal of Physical Chemistry B, 124(29), 6433–6444. [Link]

-

Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Angelis-Dimakis, A., & Camp, J. E. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™. Green Chemistry, 21(14), 3675-3681. [Link]

-

Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

-

Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Angelis-Dimakis, A., & Camp, J. E. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry, 21(14), 3675-3681. [Link]

-

Biogrund. (n.d.). Troubleshooting Guide Tableting. Retrieved from [Link]

-

Azmi, N. E., et al. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 21(16), 5522. [Link]

-

Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2033. [Link]

-

Mngomezulu, M., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 719. [Link]

-

LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. [Link]

-

Mercolini, L., et al. (2020). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. Molecules, 25(21), 5129. [Link]

-

Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]

-

Li, M., & Li, L. (2018). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 23(10), 2639. [Link]

-

ResearchGate. (2026, January 11). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. [Link]

-

The University of Aberdeen Research Portal. (2017, May 1). Novel Non-Target Analysis for Fluorine Compounds Using ICPMS/MS and HPLC-ICPMS/MS. [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]

- 3. Water Uptake in an Anion Exchange Membrane Based on Polyamine: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]

- 6. cscscientific.com [cscscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. How To [chem.rochester.edu]

- 9. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | NIST [nist.gov]

- 13. hepatochem.com [hepatochem.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 16. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Trifluorinated Diamines

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated moieties, the trifluoromethyl group (CF3) is of particular significance. Trifluorinated diamines, serving as key building blocks in the synthesis of novel therapeutics, present unique challenges and opportunities in their analytical characterization. A thorough understanding of their behavior under mass spectrometric analysis is paramount for unambiguous identification, structural elucidation, and metabolic profiling.

This guide provides an in-depth exploration of the mass spectrometry fragmentation patterns of trifluorinated diamines. We will delve into the mechanistic underpinnings of their fragmentation in both hard and soft ionization techniques, compare their fragmentation behavior to non-fluorinated analogues, and provide a practical, step-by-step protocol for their analysis.

The Influence of the Trifluoromethyl Group in Mass Spectrometry

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the fragmentation pathways of trifluorinated diamines. The high electronegativity of fluorine atoms can stabilize adjacent positive charges, yet the C-F bond itself is exceptionally strong. This interplay dictates the preferred fragmentation routes, often leading to characteristic neutral losses and fragment ions that are diagnostic for this class of compounds.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy ionization technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. For trifluorinated diamines, particularly those with aliphatic linkers, several key fragmentation pathways are prevalent.

Alpha-Cleavage: The Dominant Pathway for Aliphatic Diamines